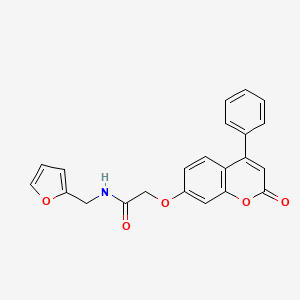![molecular formula C23H28N8O B12158762 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine](/img/structure/B12158762.png)
4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the pyridin-2-yl group and the morpholine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and the use of advanced purification techniques are crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the discovery of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
- 3-Benzyl-1-(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride
Uniqueness
What sets 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine apart is its combination of multiple heterocyclic rings and functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H28N8O |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[3-(9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propyl]morpholine |
InChI |
InChI=1S/C23H28N8O/c1-2-8-20-18(6-1)26-23-30-17-29(11-5-10-28-12-14-32-15-13-28)16-25-22(30)27-21(31(20)23)19-7-3-4-9-24-19/h1-4,6-9,21H,5,10-17H2,(H,25,27) |
InChI-Schlüssel |
FVOLKPQFOHSUDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12158680.png)
![7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12158685.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12158697.png)

![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12158714.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12158725.png)
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12158728.png)
![4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12158736.png)
![1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B12158739.png)
![3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B12158746.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158752.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12158753.png)
